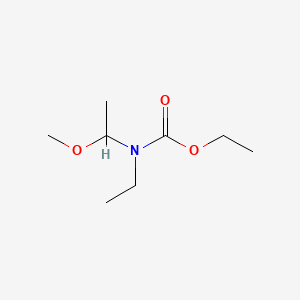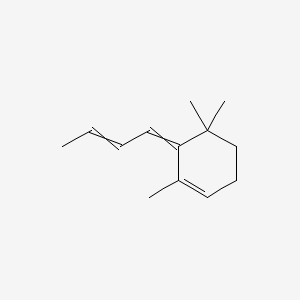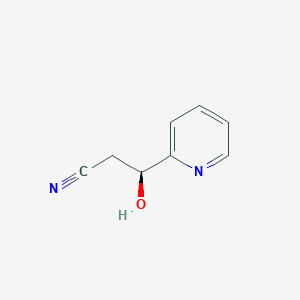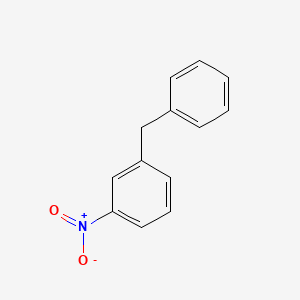
1-Benzyl-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It consists of a benzene ring substituted with a benzyl group at the first position and a nitro group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-nitrobenzene can be synthesized through a multi-step process involving nitration and benzylation reactions. The nitration of benzene is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C . This reaction yields nitrobenzene, which can then be further reacted to introduce the benzyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar nitration and benzylation steps, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as tin and hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Tin and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: N-bromosuccinimide (NBS) is often used for free radical bromination at the benzylic position.
Major Products:
Reduction: The reduction of the nitro group yields 1-benzyl-3-aminobenzene.
Substitution: Bromination at the benzylic position produces 1-(bromomethyl)-3-nitrobenzene.
Applications De Recherche Scientifique
1-Benzyl-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-benzyl-3-nitrobenzene involves its interaction with molecular targets through its nitro and benzyl groups. The nitro group can undergo reduction to form reactive intermediates, while the benzyl group can participate in various substitution reactions. These interactions can affect cellular pathways and molecular targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1-Benzyl-2-nitrobenzene
- 1-Benzyl-4-nitrobenzene
- 1-Methyl-3-nitrobenzene
Comparison: 1-Benzyl-3-nitrobenzene is unique due to the specific positioning of the nitro and benzyl groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical and biological properties, making it a compound of particular interest in research and industry .
Propriétés
Numéro CAS |
5840-41-5 |
|---|---|
Formule moléculaire |
C13H11NO2 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
1-benzyl-3-nitrobenzene |
InChI |
InChI=1S/C13H11NO2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |
Clé InChI |
CMTUCQNYLNHJRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


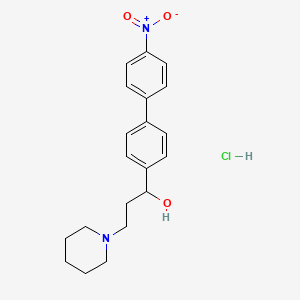
![5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B13807594.png)
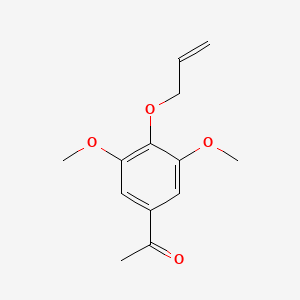
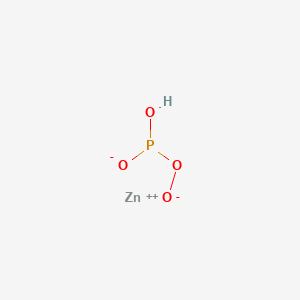
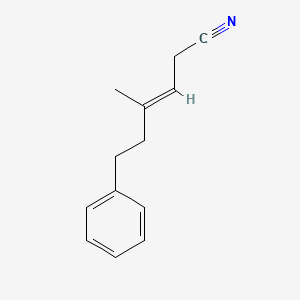

![5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13807618.png)
![(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13807634.png)
![3-Pyridinecarbonitrile, 5-[(3,4-dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13807636.png)
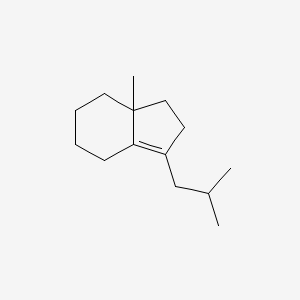
![(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide](/img/structure/B13807647.png)
